molecular formula C21H24N2O6 B11596595 5'-Tert-butyl 3'-methyl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

5'-Tert-butyl 3'-methyl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11596595
M. Wt: 400.4 g/mol
InChI Key: UAXXRBGVRPFTKY-UHFFFAOYSA-N
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Description

5’-Tert-butyl 3’-methyl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Tert-butyl 3’-methyl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include sodium nitrite, hydrochloric acid, and ethyl α-ethylacetoacetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. Catalysts and optimized reaction conditions are employed to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

5’-Tert-butyl 3’-methyl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents on the indole or pyran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5’-Tert-butyl 3’-methyl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Tert-butyl 3’-methyl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to a range of biological effects. The compound’s unique structure allows it to bind with high affinity to multiple receptors, making it a versatile molecule in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5’-Tert-butyl 3’-methyl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate apart is its spiro structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C21H24N2O6

Molecular Weight

400.4 g/mol

IUPAC Name

5-O'-tert-butyl 3-O'-methyl 2'-amino-1,6'-dimethyl-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C21H24N2O6/c1-11-14(18(25)29-20(2,3)4)21(15(16(22)28-11)17(24)27-6)12-9-7-8-10-13(12)23(5)19(21)26/h7-10H,22H2,1-6H3

InChI Key

UAXXRBGVRPFTKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3N(C2=O)C)C(=C(O1)N)C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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